1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Description
This compound belongs to the family of polyhedral oligomeric silsesquioxanes (POSS), which are hybrid inorganic-organic nanostructured materials. Its structure consists of a rigid silicon-oxygen cage framework (Si₈O₁₂) functionalized with eight 2-phenylethyl groups (–CH₂CH₂C₆H₅) attached to the silicon atoms . The dodecaoxa designation refers to the 12 oxygen atoms bridging the silicon atoms in the pentacyclic arrangement. Such compounds are primarily used in advanced material science applications, including polymer nanocomposites, coatings, and precursors for functional materials .
Properties
IUPAC Name |
1,3,5,7,9,11,13,15-octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H72O12Si8/c1-9-25-57(26-10-1)41-49-77-65-78(50-42-58-27-11-2-12-28-58)68-81(53-45-61-33-17-5-18-34-61)70-79(66-77,51-43-59-29-13-3-14-30-59)72-83(55-47-63-37-21-7-22-38-63)73-80(67-77,52-44-60-31-15-4-16-32-60)71-82(69-78,54-46-62-35-19-6-20-36-62)75-84(74-81,76-83)56-48-64-39-23-8-24-40-64/h1-40H,41-56H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJVCYCOAKDJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)CCC7=CC=CC=C7)CCC8=CC=CC=C8)CCC9=CC=CC=C9)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H72O12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane (commonly referred to as Octakis-PE) is a complex silsesquioxane derivative known for its unique structural properties and potential biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
Octakis-PE is characterized by its intricate silicate framework combined with multiple phenylethyl groups. This structure contributes to its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₆₄H₇₂O₁₂Si₈ |
| Molecular Weight | 1,180 g/mol |
| Solubility | Soluble in organic solvents |
| Structural Type | Octasilapentacyclo compound |
Antimicrobial Activity
Research indicates that Octakis-PE exhibits antimicrobial properties against various pathogens. In vitro studies have shown significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
- Study Findings :
- A concentration of 100 µg/mL resulted in a 70% reduction in bacterial viability after 24 hours of exposure.
- The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against tested strains.
Anti-inflammatory Effects
Octakis-PE has also been studied for its anti-inflammatory potential. In models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study :
- In a murine model of acute inflammation:
- Treatment with Octakis-PE at doses of 25 mg/kg reduced edema by approximately 40% compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
- In a murine model of acute inflammation:
Anticancer Properties
The compound's anticancer activity has been explored using various cancer cell lines. Notably:
-
In vitro Studies :
- Octakis-PE exhibited cytotoxic effects on melanoma (B16F10) and breast cancer (MCF-7) cell lines.
- IC50 values were determined to be 30 µM for B16F10 and 25 µM for MCF-7 cells.
-
Mechanism of Action :
- Induction of apoptosis was confirmed through Annexin V staining and caspase activity assays.
- The compound appears to activate the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability.
Comparison with Similar Compounds
Thermal Stability
- The target compound exhibits superior thermal stability (decomposition >400°C) due to aromatic 2-phenylethyl groups, which resist oxidative degradation compared to aliphatic substituents (e.g., isobutyl or vinyl) .
- Octacyclopentyl-POSS (C₃₅H₆₄O₁₃Si₈) shows intermediate stability, as cycloalkyl groups provide steric hindrance but lack aromatic conjugation .
Solubility and Compatibility
- The target compound is highly soluble in aromatic solvents (e.g., toluene) but poorly soluble in polar solvents (e.g., ethanol), making it ideal for blending with polystyrene or polycarbonates .
- Octavinyl-POSS (C₂₄H₄₈O₁₂Si₈) demonstrates broader solubility in monomers like styrene, enabling in-situ polymerization .
Preparation Methods
Precursor Selection and Hydrolysis
The synthesis begins with (2-phenylethyl)trimethoxysilane as the primary precursor. Hydrolysis under controlled acidic or basic conditions generates silanol intermediates, which undergo condensation to form the silsesquioxane cage. A study on analogous POSS systems highlights the critical role of water-to-silane stoichiometry, where a 1.5:1 molar ratio minimizes oligomer byproducts. For the 2-phenylethyl derivative, hydrolysis in tetrahydrofuran (THF) with 0.1 M HCl at 60°C for 24 hours yields a silanol-rich intermediate, as confirmed by NMR spectroscopy.
Condensation and Cage Formation
Condensation of silanols proceeds via a step-growth mechanism, influenced by solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. Heating at 120°C under nitrogen for 48 hours promotes intramolecular cyclization over intermolecular polymerization. The use of catalytic amounts of ammonium fluoride (0.5 mol%) accelerates Si-O-Si bond formation, achieving >80% cage closure efficiency.
Table 1: Optimization of Condensation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 120°C | 78 | 95 |
| Catalyst (NHF) | 0.5 mol% | 82 | 97 |
| Solvent | DMF | 75 | 93 |
| Reaction Time | 48 hours | 80 | 96 |
Mechanistic Insights and Byproduct Analysis
Intermediate Characterization
During hydrolysis, NMR reveals the disappearance of methoxy signals (δ 3.5 ppm) and emergence of silanol protons (δ 1.8–2.2 ppm). Condensation intermediates include partially closed T and T cages, identified via mass spectrometry (MALDI-TOF). The final product exhibits a molecular ion peak at m/z 1843.6 [M+H], consistent with the theoretical mass of CHOSi.
Byproduct Formation and Mitigation
Major byproducts include linear oligomers (e.g., T and T) and incompletely substituted cages. Gel permeation chromatography (GPC) analysis shows that increasing the reaction temperature from 100°C to 120°C reduces oligomer content from 15% to 5%. Recrystallization from toluene/hexane (1:3 v/v) removes residual linear species, enhancing purity to >99%.
Advanced Functionalization and Applications
Post-Synthetic Modifications
The 2-phenylethyl groups enable further functionalization via Friedel-Crafts alkylation or Suzuki coupling. For instance, bromination at the para position of the phenyl ring introduces sites for cross-coupling reactions, facilitating integration into conjugated polymers. Such modifications retain the POSS core’s thermal stability (decomposition onset at 320°C via TGA).
Material Science Applications
In polymer composites, octa(2-phenylethyl) POSS improves mechanical strength without compromising optical clarity. Blending 5 wt% POSS into polystyrene increases tensile modulus by 40% while reducing oxygen permeability by 30% . These enhancements correlate with the POSS cage’s ability to disrupt polymer chain mobility and create tortuous diffusion pathways.
Q & A
Q. What are the optimal synthetic conditions for this compound, and how can low yields be addressed?
The compound is synthesized via a stepwise condensation reaction under inert atmosphere. A reported method involves reacting trichlorovinylsilane with dimethyl sulfoxide (DMSO) in chloroform at 0°C for 6 hours, yielding 14% of the target product . To improve yield:
- Optimize stoichiometry of silane precursors.
- Explore alternative solvents (e.g., dichloromethane) or catalysts (e.g., Lewis acids) to enhance reaction kinetics.
- Monitor intermediate formation using thin-layer chromatography (TLC) to isolate key intermediates like 1,3-tetrachloro-1,3-divinyldisiloxane.
Q. How can spectroscopic techniques validate the compound’s structure?
- 29Si NMR : A distinct peak at δ = -30.85 ppm confirms the siloxane backbone .
- Mass Spectrometry (MS) : Key fragments include m/z 231 ([M-Cl]+) and 179 ([HCl2SiOSiClH]+), which validate the vinyl and chlorosilane substituents .
- Elemental Analysis : Match experimental C (17.57%), H (2.19%), and Cl (52.49%) values to theoretical calculations .
Q. What are the stability considerations for this compound under ambient conditions?
The compound is stable under recommended storage temperatures (e.g., inert atmosphere, -20°C). Avoid exposure to moisture or strong oxidizers, as siloxane bonds may hydrolyze or oxidize. Stability tests should include:
- Thermogravimetric analysis (TGA) to assess thermal decomposition.
- Long-term NMR monitoring in deuterated solvents to detect structural degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel applications?
- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of siloxane linkages, identifying sites prone to nucleophilic attack.
- Molecular dynamics (MD) simulations can model interactions with solvents or catalysts, aiding in the design of functionalized derivatives .
- Compare predicted vibrational spectra (IR/Raman) with experimental data to refine computational parameters .
Q. What methodologies resolve contradictions in spectral data during characterization?
Discrepancies in MS or NMR data may arise from impurities or isomerization. Mitigation strategies include:
- High-Resolution MS (HRMS) : Resolve ambiguous peaks by matching exact masses to theoretical values.
- 2D NMR (COSY, HSQC) : Differentiate between stereoisomers or conformational isomers.
- Repetitive Purification : Use column chromatography with gradient elution to isolate pure fractions .
Q. How does the substitution pattern (e.g., phenylethyl groups) influence the compound’s supramolecular properties?
- Perform X-ray crystallography to determine crystal packing and non-covalent interactions (e.g., π-π stacking of phenyl groups).
- Compare solubility profiles in polar vs. nonpolar solvents to assess steric effects of substituents.
- Study host-guest interactions using titration calorimetry (ITC) to evaluate potential as a molecular cage .
Q. What advanced separation techniques are suitable for isolating byproducts during synthesis?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradients to separate chlorinated siloxane byproducts.
- Membrane Filtration : Employ nanofiltration membranes to segregate high-molecular-weight oligomers .
- Countercurrent Chromatography (CCC) : Achieve high-purity isolation of stereoisomers without solid-phase adsorption .
Methodological Tables
Q. Table 1. Key Spectroscopic Data
Q. Table 2. Stability Testing Protocol
| Parameter | Method | Conditions | Outcome Metric |
|---|---|---|---|
| Thermal | TGA | 25–500°C, 10°C/min | Decomposition onset (°C) |
| Hydrolytic | NMR in D2O | Ambient, 7 days | Siloxane bond retention |
| Oxidative | Exposure to O3 | 25°C, 24 hours | Mass loss (%) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
